![molecular formula C8H8N2O B591472 (1H-吡咯并[2,3-b]吡啶-3-基)甲醇 CAS No. 1065100-83-5](/img/structure/B591472.png)

(1H-吡咯并[2,3-b]吡啶-3-基)甲醇

描述

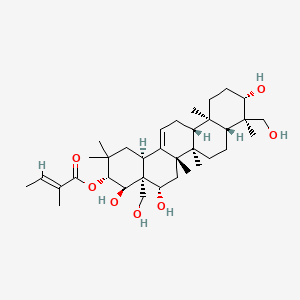

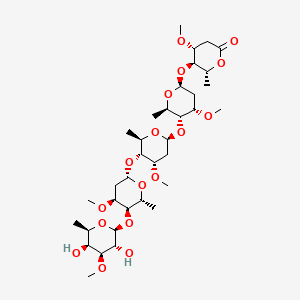

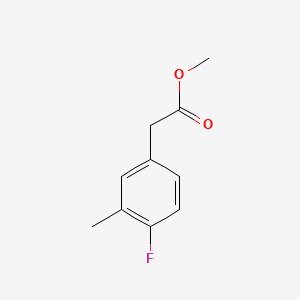

“(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1065100-83-5 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-3-ylmethanol .

Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is represented by the linear formula C8H8N2O .Physical And Chemical Properties Analysis

“(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is a solid substance . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .科学研究应用

Cancer Therapeutics

1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol: derivatives have shown potent inhibitory activities against Fibroblast Growth Factor Receptors (FGFRs) . These receptors are implicated in various types of cancers, and their abnormal activation is associated with tumor progression and resistance to therapy. Derivatives of this compound, such as compound 4h, have demonstrated significant potential in inhibiting breast cancer cell proliferation and inducing apoptosis .

Diabetes Management

In the field of endocrinology, derivatives of 1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol have been evaluated for their ability to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases.

Immunomodulation

Research has explored the use of 1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol derivatives as immunomodulators targeting Janus Kinase 3 (JAK3) . JAK3 is an important target for autoimmune diseases and organ transplantation due to its role in the immune response.

Chemical Synthesis

In synthetic chemistry, 1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol serves as a precursor for the synthesis of various organic compounds . Its derivatives have been used to create compounds with potential biological activities, demonstrating its versatility as a building block in chemical synthesis.

Materials Science

The compound’s derivatives are being investigated for their potential applications in materials science. Their properties, such as molecular weight and purity, make them suitable for the development of new materials with specific characteristics .

Analytical Chemistry

In analytical chemistry, 1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol and its derivatives can be used as reference compounds or standards in the development of new analytical methods . Their well-defined structures and properties facilitate the accurate measurement and analysis of chemical substances.

Pharmacological Research

This compound is also a subject of interest in pharmacological research, where it is used to develop new drugs with improved efficacy and safety profiles . Its derivatives are being tested for various pharmacological activities, which could lead to the discovery of new therapeutic agents.

Biochemical Studies

In biochemistry, the compound is utilized to study enzyme interactions and signaling pathways . Its derivatives can act as enzyme inhibitors or activators, helping to elucidate the mechanisms of action of various biochemical processes.

作用机制

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[2,3-b]pyridin-3-ylmethanol interacts with FGFRs, inhibiting their activity . This inhibition is achieved by the compound binding to the receptors, which prevents them from activating downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that a derivative of this compound, referred to as compound 4h, has a low molecular weight, which would be beneficial to its subsequent optimization .

Result of Action

In vitro, compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanol, inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, it significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is worth noting that the effectiveness of fgfr inhibitors, such as this compound, can be influenced by the specific genetic and cellular environment of the cancer cells they target .

安全和危害

未来方向

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol”, is ongoing. These compounds are being developed as potential inhibitors of the FGFR signaling pathway, which is a proven target for cancer therapeutics . The compound 4h, in particular, has been identified as a promising lead compound for further optimization .

属性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPSBHFXPGWHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655604 | |

| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065100-83-5 | |

| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

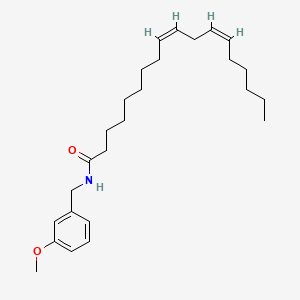

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)